2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one
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Overview
Description
2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an aniline group at the 2-position, a methyl group at the 6-position, and a pentyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. The reaction proceeds via aromatic nucleophilic substitution, where the chlorine atom is replaced by the aniline group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The aniline group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-anilino-6-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-4-one: Similar structure with a morpholine group.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their antitumor activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
2-anilino-6-methyl-5-pentyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of aniline, methyl, and pentyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-anilino-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H21N3O/c1-3-4-6-11-14-12(2)17-16(19-15(14)20)18-13-9-7-5-8-10-13/h5,7-10H,3-4,6,11H2,1-2H3,(H2,17,18,19,20) |
InChI Key |
XXTRZRAOPQYIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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